(S)-ESBA hydrochloride
Description
Overview of Tryptophan Metabolism and the Kynurenine (B1673888) Pathway (KP)
The essential amino acid L-tryptophan is a fundamental building block for protein synthesis, but a significant portion—over 95%—is metabolized through a complex cascade of enzymatic reactions known as the kynurenine pathway (KP). nih.govwikipedia.orgnih.gov This pathway is not merely a disposal route for excess tryptophan; it is a crucial metabolic sequence that produces a variety of biologically active molecules, including the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is vital for cellular energy. wikipedia.orgnih.gov The KP is initiated by the conversion of tryptophan to N-formylkynurenine, which is then rapidly transformed into kynurenine, a central metabolite in this pathway. nih.gov Dysregulation of the kynurenine pathway has been linked to a range of conditions, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions, making it a significant area of therapeutic research. wikipedia.orgnih.govnih.gov
The flow of metabolites through the kynurenine pathway is tightly regulated by several key enzymes. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO), which is active in various other tissues, including the immune system and the brain. nih.govnih.govwikipedia.org Following the formation of kynurenine, the pathway diverges into two main branches. One branch is initiated by the enzyme kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine. nih.govwikipedia.org This branch can lead to the production of quinolinic acid, a compound with known neurotoxic properties. nih.govwikipedia.org The other major branch involves the conversion of kynurenine into kynurenic acid (KYNA), a reaction catalyzed by a group of enzymes called kynurenine aminotransferases (KATs). wikipedia.orgyoutube.com
Table 1: Key Enzymes of the Kynurenine Pathway
| Enzyme | Function | Location |
| Tryptophan 2,3-dioxygenase (TDO) | Catalyzes the initial, rate-limiting step of tryptophan degradation to N-formylkynurenine. nih.gov | Primarily Liver nih.govwikipedia.org |
| Indoleamine 2,3-dioxygenase (IDO) | Catalyzes the initial, rate-limiting step of tryptophan degradation to N-formylkynurenine. nih.gov | Extrahepatic tissues, including the brain and immune system. nih.govwikipedia.org |
| Kynurenine 3-monooxygenase (KMO) | Converts kynurenine to 3-hydroxykynurenine, leading down a potentially neurotoxic branch. nih.govwikipedia.org | Widely distributed. |
| Kynurenine Aminotransferases (KATs) | Catalyze the conversion of kynurenine to the neuroprotective kynurenic acid (KYNA). wikipedia.orgyoutube.com | Brain, liver, kidney, and other tissues. plos.org |
| Kynureninase | Hydrolyzes 3-hydroxykynurenine to 3-hydroxyanthranilic acid. A deficiency can block the path to NAD+. wikipedia.org | Widely distributed. |
Kynurenic acid (KYNA) is a significant product of the kynurenine pathway with well-established neuroactive properties. wikipedia.org It is recognized as an endogenous antagonist of excitatory amino acid receptors. nih.govwikipedia.org Specifically, KYNA can block ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.govplos.orgwikipedia.org Furthermore, it acts as a noncompetitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and is also an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor. wikipedia.orgnih.gov Through these actions, KYNA can modulate glutamatergic and cholinergic neurotransmission, influencing a variety of neurophysiological processes. frontiersin.org While it is considered neuroprotective due to its ability to counteract excitotoxicity, abnormally elevated levels of KYNA in the brain have been associated with cognitive impairments and the pathophysiology of certain psychiatric disorders like schizophrenia. nih.govwikipedia.orgfrontiersin.org
Kynurenine Aminotransferases (KATs) as Research Targets
Given the significant role of kynurenic acid in brain function and disease, the enzymes responsible for its synthesis, the kynurenine aminotransferases (KATs), have become important targets for pharmacological research. nih.gov By modulating the activity of these enzymes, it is theoretically possible to control the levels of KYNA in the brain. frontiersin.org The development of inhibitors for KAT enzymes is a key strategy in the investigation of neurological and psychiatric conditions where KYNA levels are believed to be dysregulated. mdpi.com
In mammals, four distinct isoforms of kynurenine aminotransferase have been identified: KAT I, KAT II, KAT III, and KAT IV. nih.govnih.gov These enzymes are all capable of catalyzing the transamination of kynurenine to form KYNA, but they exhibit differences in their structure, substrate specificities, and optimal pH for activity. plos.orgnih.govmdpi.com For instance, KAT I has an optimal pH of around 9.6, while KAT II functions best at a physiological pH of approximately 7.4. cellphysiolbiochem.com These distinct properties suggest that the different isoforms may play varying roles under physiological and pathological conditions. cellphysiolbiochem.com
Table 2: Isoforms of Kynurenine Aminotransferase (KAT)
| Isoform | Alternative Names | General Characteristics |
| KAT I | Glutamine Transaminase K (GTK), Cysteine-conjugate beta-lyase 1 (CCBL1) nih.govmcw.edu | Functions at a high optimal pH (around 9.6). cellphysiolbiochem.com May be more significant in pathological alkaline conditions. cellphysiolbiochem.com |
| KAT II | Aminoadipate aminotransferase (AADAT) nih.govmcw.edu | Functions optimally at physiological pH (~7.4). cellphysiolbiochem.com Considered the primary enzyme for KYNA synthesis in the brain under normal conditions. frontiersin.orgcellphysiolbiochem.com |
| KAT III | Cysteine-conjugate beta-lyase 2 (CCBL2) nih.gov | Shows high identity and similarity to KAT I. mdpi.com |
| KAT IV | Glutamic-oxaloacetic transaminase 2, Mitochondrial aspartate aminotransferase nih.gov | Also a key enzyme in cellular metabolism. |
Rationale for Selective KAT II Inhibition in Neurological Research
The rationale for developing selective inhibitors of KAT II, such as (S)-ESBA hydrochloride, is rooted in the "kynurenic acid hypothesis" of certain neurological and psychiatric disorders. This hypothesis posits that excessive levels of KYNA in the brain contribute to cognitive deficits observed in conditions like schizophrenia by dampening essential glutamatergic and cholinergic neurotransmission. nih.govnih.gov By selectively inhibiting KAT II, the primary producer of brain KYNA, researchers aim to lower these pathologically elevated KYNA levels without completely abolishing its neuroprotective presence. frontiersin.orgnih.gov
Selective inhibition is crucial because the other KAT isoforms are involved in different metabolic pathways, and non-selective inhibition could lead to unintended effects. plos.org The unique structural features of KAT II offer the possibility for the rational design of isozyme-specific inhibitors. frontiersin.orgnih.gov The development of potent and selective KAT II inhibitors provides powerful research tools to test the kynurenic acid hypothesis in preclinical models. nih.govnih.gov Such compounds allow for the investigation of the direct consequences of lowering brain KYNA on neurotransmitter systems and cognitive functions, ultimately paving the way for potential therapeutic strategies for disorders associated with elevated brain KYNA. nih.govnih.gov
Association of Kynurenic Acid Levels with Central Nervous System Dysregulation
Elevated levels of kynurenic acid in the brain have been increasingly associated with dysregulation of the central nervous system, most notably in schizophrenia. nih.govmdpi.comnih.govacs.org KYNA is an endogenous antagonist of ionotropic glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine receptor (α7nAChR). nih.gov By blocking these receptors, KYNA can interfere with glutamatergic and cholinergic neurotransmission, two systems crucial for cognitive function.
Research has consistently shown that patients with schizophrenia have elevated levels of KYNA in their cerebrospinal fluid and in postmortem brain tissue. nih.govnih.govacs.org This increase in KYNA is thought to contribute to the cognitive deficits and psychotic symptoms characteristic of the disorder. mdpi.comnih.gov The "kynurenic acid hypothesis of schizophrenia" posits that the elevated brain levels of this metabolite contribute to the glutamatergic and dopaminergic dysfunction observed in the disease. nih.gov
Preclinical studies have further solidified this link. For instance, pharmacologically increasing KYNA levels in animal models has been shown to induce behaviors reminiscent of schizophrenia. nih.gov Conversely, strategies aimed at reducing brain KYNA levels have shown promise in improving cognitive function in these models. nih.gov The dysregulation of the kynurenine pathway, leading to an overproduction of KYNA, is thought to be triggered by inflammatory processes, providing a potential link between the immune system and the neurochemical imbalances seen in schizophrenia. nih.gov
Detailed Research Findings on Kynurenic Acid and CNS Dysregulation:
| Finding | Organism/Model | Effect | Reference |
| Elevated KYNA levels | Human (Schizophrenia patients) | Observed in cerebrospinal fluid and postmortem brain tissue. | nih.govnih.govacs.org |
| Pharmacological elevation of KYNA | Rodent models | Induced schizophrenia-like behaviors. | nih.gov |
| Inhibition of KYNA formation | Rodent models | Improved cognitive function. | nih.gov |
| Local application of (S)-ESBA (5 mM) | Rat (Prefrontal Cortex) | Increased extracellular GABA levels to ~160% of baseline. | nih.gov |
| Local application of (S)-ESBA (3 mM) | Rat (Hippocampus) | Reduced extracellular KYNA levels to 69% of baseline and increased extracellular glutamate levels to 333% of baseline. | nih.gov |
| Intracerebroventricular (i.c.v.) application of (S)-ESBA | Rat | Improved performance in the Morris water maze. | nih.gov |
Historical Context of Kynurenine Aminotransferase II Inhibitor Development
The recognition of the detrimental effects of elevated kynurenic acid levels spurred the development of inhibitors for the enzymes responsible for its synthesis. The primary enzyme for KYNA production in the human brain is kynurenine aminotransferase II (KAT-II). mdpi.com Therefore, selective inhibition of KAT-II became a key therapeutic target.
Early research into KAT inhibitors explored various kynurenine analogues. nih.gov The development of selective inhibitors, however, marked a significant step forward. This compound, along with compounds like BFF-122, emerged as first-generation selective inhibitors of KAT-II. mdpi.com (S)-ESBA is a substrate-like competitive inhibitor, meaning it competes with the natural substrate, kynurenine, for binding to the active site of the enzyme. mdpi.com In contrast, some other inhibitors, like BFF-122, act as irreversible inhibitors by forming a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme. mdpi.com
The development of these early inhibitors, including (S)-ESBA, provided crucial tools for researchers to probe the function of KAT-II and the consequences of its inhibition in preclinical models. mdpi.com While these first-generation inhibitors had limitations, such as the need for direct central administration in some cases, they laid the groundwork for the design and development of subsequent generations of KAT-II inhibitors with improved properties. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-4-(4-ethylsulfonylphenyl)-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.ClH/c1-2-19(17,18)9-5-3-8(4-6-9)11(14)7-10(13)12(15)16;/h3-6,10H,2,7,13H2,1H3,(H,15,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRCTCPDBQNEX-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies for S Esba Hydrochloride and Analogues
Historical Synthetic Routes of (S)-ESBA Hydrochloride
Initial synthetic strategies for aroylalanines, the class of compounds to which (S)-ESBA belongs, were often focused on producing racemic mixtures. These foundational routes provided the basis for later, more complex stereoselective methods. A common historical approach involves the conjugate addition of an amine source to an aroylacrylic acid, followed by subsequent chemical modifications.
A typical non-stereoselective synthesis for a compound like 4-(ethylsulfanyl)benzoylalanine involves the reaction of 3-(4-(ethylsulfanyl)benzoyl)acrylic acid with ammonia (B1221849). sciforum.net This process, a form of Michael addition, results in a racemic mixture of the amino acid, designated as (rac)-4a. The general procedure is outlined below:
Aroylacrylic Acid Suspension : The starting material, an aroylacrylic acid, is suspended in water.
Ammonia Addition : An aqueous solution of ammonia is added to the suspension. sciforum.net The reaction mixture is stirred, allowing the ammonia to add across the double bond of the acrylic acid derivative.
Isolation : The solvent is evaporated, and the resulting racemic amino acid is isolated as a solid, typically by crystallization from a solvent like methanol. sciforum.net
This racemic product would then require further steps, such as oxidation of the ethylthio- group to the ethylsulfonyl- group, to yield racemic ESBA. Separation of the desired (S)-enantiomer from the (R)-enantiomer would necessitate classical resolution techniques, which are often inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. ut.ac.ir These earlier methods highlighted the need for more efficient, stereoselective approaches to directly obtain the enantiomerically pure compound.
Stereoselective Synthesis Approaches for (S)-Enantiomer Enrichment
To overcome the limitations of classical resolution, modern synthetic efforts have focused on stereoselective methods that directly favor the formation of the (S)-enantiomer. These approaches often combine several strategic reactions to achieve high enantiomeric purity. iupac.org A key strategy involves a tandem sequence of a conjugate addition reaction coupled with a dynamic resolution process. sciforum.net
Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for obtaining a single enantiomer or diastereomer from a racemic or diastereomeric mixture in a yield that can theoretically approach 100%. sciforum.net This method relies on the principle of equilibrating stereoisomers in solution while one stereoisomer selectively crystallizes due to lower solubility. sciforum.netsci-hub.se
In the context of (S)-ESBA synthesis, the process typically involves the following steps:
Adduct Formation : A chiral nucleophile, such as (R)-phenyglycinol, is reacted with the starting aroylacrylic acid in a solvent like methanol. sciforum.net This conjugate addition results in the formation of a pair of diastereomeric adducts.
Epimerization and Crystallization : In solution, the two diastereomers exist in equilibrium. However, one of the diastereomers is significantly less soluble and begins to crystallize.
Dynamic Resolution : The crystallization of the less-soluble diastereomer shifts the equilibrium in the solution, causing the more-soluble diastereomer to convert (epimerize) into the less-soluble form, which then also crystallizes. sciforum.net This dynamic process continues until most of the material has been converted to the single, solid, diastereomerically pure adduct. researchgate.net
This method effectively funnels the entire mixture towards the desired stereochemical outcome, avoiding the 50% yield limit of traditional resolution. ut.ac.ir
The core bond-forming step in the synthesis of (S)-ESBA is a conjugate addition, specifically an aza-Michael reaction. researchgate.netresearchgate.net In this reaction, a nitrogen-containing nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, which serves as the Michael acceptor. numberanalytics.com
The key components of this strategy are:
Michael Acceptor : Aroylacrylic acids, such as 3-(4-(ethylsulfanyl)benzoyl)acrylic acid, are used as the substrate. sciforum.net
Nucleophile : To induce chirality, a chiral amine or amino alcohol is used as the nucleophile. (R)-Phenyglycinol is a commonly employed chiral auxiliary for this purpose. sciforum.net The addition of this chiral nucleophile to the achiral aroylacrylic acid generates the pair of diastereomers necessary for the subsequent CIAT step.
The combination of conjugate addition with CIAT provides a highly stereoselective route to enantiomerically enriched N-substituted aroylalanines, which are key precursors to (S)-ESBA. researchgate.net
| Starting Aroylacrylic Acid | Nucleophile | Key Outcome | Reference |
|---|---|---|---|
| 3-(4-(ethylsulfanyl)benzoyl)acrylic acid | (R)-Phenyglycinol | Forms diastereomeric adducts, enabling separation via CIAT to yield a precursor for (S)-ESBA. | sciforum.net |
| 3-(4-(ethylsulfinyl)benzoyl)acrylic acid | Ammonia or Chiral N-nucleophiles | Directly forms N-substituted 4-(ethylsulfinyl)benzoylalanine. | sciforum.net |
| Furoylacrylic Acids | N-nucleophiles | Used in the synthesis of N-substituted furoylalanines via CIAT and conjugate addition. | researchgate.net |
Once the enantiomerically enriched N-substituted 4-(ethylsulfanyl)benzoylalanine precursor is obtained, an oxidation step is required to form the final ethylsulfonyl group of (S)-ESBA. sciforum.net Sodium periodate (B1199274) (NaIO₄) is a common and effective reagent for this transformation. sciforum.net
The oxidation process can be controlled to yield different derivatives:
Sulfoxide (B87167) Analogue : Mild oxidation of the ethylthio- intermediate yields the corresponding (S)-4-(ethylsulfinyl)benzoylalanine ((S)-ESOBA). sciforum.net
Sulfone Target : Further oxidation converts the sulfoxide into the target sulfone, (S)-4-(ethylsulfonyl)benzoylalanine ((S)-ESBA). sciforum.net
The procedure typically involves suspending the starting adduct in water and adding an aqueous solution of NaIO₄. sciforum.net The reaction selectively oxidizes the sulfur atom without cleaving the chiral auxiliary. The auxiliary group is subsequently removed to yield the final free amino acid. This step is crucial not only for completing the synthesis of (S)-ESBA but also for producing its sulfoxide analogue, which is valuable for structure-activity relationship studies. sciforum.net
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of analogues of (S)-ESBA is essential for conducting structure-activity relationship (SAR) studies. mdpi.com These studies help to elucidate which parts of the molecule are critical for its biological activity. The synthetic methodologies described above are versatile enough to allow for the creation of a variety of analogues. sciforum.netsciforum.net
Key modifications for SAR studies include:
Oxidation State of Sulfur : As mentioned, the synthetic route allows for the straightforward preparation of the ethylthio-, ethylsulfinyl-, and ethylsulfonyl- derivatives. sciforum.netsciforum.net Comparing the biological activities of these three compounds provides direct insight into the role of the sulfur oxidation state.
Aromatic Ring Substitution : The synthesis can be adapted to use different starting aroylacrylic acids. This allows for the introduction of various substituents onto the benzoyl ring. For example, the synthesis of haloaroylalanines has been described using similar methods, enabling the study of how different halogen substitutions on the aromatic ring affect activity. sciforum.net
By systematically altering these molecular features, researchers can map the structural requirements for optimal interaction with the biological target. The hydrochloride salt of these analogues is often prepared in the final step by treating the free base with hydrogen chloride, which can improve the compound's solubility and handling properties. google.comwikipedia.org
Molecular Mechanism of Action of S Esba Hydrochloride
Enzymatic Inhibition Profile
The inhibitory activity of (S)-ESBA hydrochloride is characterized by its potency, selectivity, and reversible nature of its interaction with kynurenine (B1673888) aminotransferase enzymes.
This compound was one of the first compounds identified as a specific and reversible inhibitor of KAT II. nih.govmdpi.com Its design was based on the structure of L-kynurenine, the natural substrate for KAT enzymes. mdpi.com The potency of this compound varies between species, with a significantly higher potency observed in rats compared to humans. core.ac.ukunipr.it
Initial studies reported an IC50 value of approximately 1000 µM for human KAT II (hKAT-II). nih.govmdpi.com However, subsequent research has indicated a 10 to 20-fold lower inhibitory effect on recombinant human KAT-II compared to rat KAT-II, which has an IC50 of 6.1 µM. core.ac.ukunipr.it This difference is attributed to subtle variations in the catalytic sites of the enzymes between the two species. core.ac.uk The stereochemistry of the molecule is crucial for its activity, with the (S)-enantiomer being the active form. core.ac.uk
Table 1: Inhibitory Potency (IC50) of this compound against KAT II
| Species | IC50 Value |
|---|---|
| Human | ~1000 µM nih.govmdpi.com |
| Rat | 6.1 µM core.ac.ukunipr.it |
A key feature of this compound is its selectivity for KAT II over other KAT isoforms, such as KAT I. unipr.itsciforum.net Kynurenine aminotransferases are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-kynurenine to KYNA. sciforum.net While all four known isoforms (KAT I-IV) are present in the mammalian brain, KAT II is considered the primary contributor to KYNA synthesis in neurons. unipr.itmdpi.com
The selectivity of this compound for KAT II is attributed to differences in the active site architecture between the isoforms. unipr.it The active site of KAT II is wider, which can accommodate the bulky ethylsulfonyl group on the benzoylalanine core of (S)-ESBA. unipr.it In contrast, the narrower active site of KAT I hinders the binding of this larger inhibitor. unipr.it This selective inhibition is desirable as it allows for the targeted reduction of KYNA production by KAT II without significantly affecting other metabolic pathways regulated by other KAT isoforms.
This compound is a reversible inhibitor of KAT II. nih.govmdpi.commdpi.com This means that it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function. mdpi.comresearchgate.net This is a critical distinction from irreversible inhibitors, which form a permanent covalent bond with the enzyme, often leading to its inactivation. mdpi.comresearchgate.net The reversibility of this compound's action was demonstrated in studies where the removal of the drug led to the return of extracellular KYNA levels to normal. unipr.it This characteristic is generally preferred in drug development as it can offer a better safety profile by minimizing the risk of long-term enzyme inactivation. mdpi.com
Interaction with Pyridoxal-5'-Phosphate (PLP)-Dependent Enzyme Active Sites
Kynurenine aminotransferases, including KAT II, are PLP-dependent enzymes. sciforum.net PLP, the active form of vitamin B6, is a crucial cofactor that is covalently linked to a lysine (B10760008) residue in the enzyme's active site, forming a Schiff base. nih.gov This cofactor plays a central role in the transamination reaction catalyzed by these enzymes. sciforum.net
This compound acts as a competitive inhibitor, likely binding to the active site of KAT II and competing with the natural substrate, L-kynurenine. mdpi.comresearchgate.net Its structural similarity to L-kynurenine facilitates this interaction. mdpi.com The benzoyl-alanine core of (S)-ESBA mimics the structure of kynurenine, allowing it to fit into the active site. mdpi.com The interaction is non-covalent, which is consistent with its reversible nature. Unlike some irreversible inhibitors that form a covalent adduct with the PLP cofactor, this compound does not permanently modify the cofactor or the enzyme. researchgate.net
Differentiation from Irreversible Kynurenine Aminotransferase II Inhibitors
The distinction between reversible and irreversible inhibitors is a critical aspect of KAT II inhibitor development. While this compound is a reversible inhibitor, other potent KAT II inhibitors, such as BFF-122 and PF-04859989, are irreversible. mdpi.commdpi.comresearchgate.net
These irreversible inhibitors typically contain reactive groups, such as a primary amine or a hydroxamate, that form a covalent bond with the PLP cofactor in the active site of KAT II. mdpi.comresearchgate.net This covalent modification leads to the permanent inactivation of the enzyme. mdpi.com While this can result in high potency, it also raises concerns about potential toxicity. mdpi.com Since PLP is a required cofactor for a large number of enzymes in the body, irreversible inhibitors that target PLP could have off-target effects, leading to undesirable side effects. mdpi.com
In contrast, the reversible and competitive mechanism of this compound offers a potentially safer profile. mdpi.com By not forming a permanent bond with PLP, it avoids the cross-toxicity associated with irreversible PLP inactivation. mdpi.com This makes reversible inhibitors like this compound an attractive starting point for the development of new therapeutic agents targeting the kynurenine pathway.
Table 2: Comparison of this compound with Irreversible KAT II Inhibitors
| Feature | This compound | Irreversible Inhibitors (e.g., BFF-122, PF-04859989) |
|---|---|---|
| Mechanism | Reversible, competitive mdpi.comresearchgate.net | Irreversible, covalent bonding mdpi.comresearchgate.net |
| Interaction with PLP | Non-covalent researchgate.net | Forms covalent adduct mdpi.comresearchgate.net |
| Enzyme Activity | Inhibition is reversible upon dissociation unipr.it | Permanent inactivation of the enzyme mdpi.com |
| Potential for Off-Target Effects | Lower, as it does not permanently modify PLP mdpi.com | Higher, due to potential for cross-reactivity with other PLP-dependent enzymes mdpi.commdpi.com |
Structure Activity Relationships Sar of S Esba Hydrochloride and Derivatives
Identification of Essential Structural Moieties for Kynurenine (B1673888) Aminotransferase II Inhibitory Activity
(S)-ESBA was developed through a rational design approach, using the endogenous KAT II substrate, L-kynurenine, as a scaffold. core.ac.ukmdpi.commdpi.com This substrate-like design results in a competitive inhibition mechanism. mdpi.comnih.govresearchgate.net The essential structural features of (S)-ESBA for its inhibitory activity are a direct reflection of its heritage as a kynurenine analogue.
The key moieties essential for its activity include:
The Alanine Core: The α-amino acid portion is crucial for binding within the active site of KAT II. This moiety is believed to interact with the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the transamination reaction catalyzed by the enzyme. mdpi.comnih.govmdpi.com Specifically, the amino group can form a hydrogen bond with Asn202, while the carboxyl group forms a salt bridge with Arg399, anchoring the inhibitor in a conformation suitable for inhibition. plos.orgresearchgate.net
The Benzoyl Group: This aromatic ring mimics the benzoyl moiety of the natural substrate, L-kynurenine. It occupies a pocket at the inter-subunit interface of the KAT-II homodimer. mdpi.com This ring can form pi-pi stacking interactions with aromatic residues in the active site, such as Tyr-74, and cation-pi interactions with residues like Arg-20. plos.orgresearchgate.net
The Ethylsulfonyl Group: The ethylsulfonyl substituent at the 4-position of the benzoyl ring is a critical feature that confers selectivity for KAT II over other KAT isoforms, particularly KAT I. core.ac.uk This group introduces steric bulk, which prevents the molecule from fitting into the more rigid and inflexible active site of KAT I. core.ac.uk The sulfonyl group's ability to act as a hydrogen bond acceptor also contributes to its binding affinity. nih.gov
Absence of the Ortho-Amino Group: A key design choice in developing (S)-ESBA from the L-kynurenine scaffold was the removal of the ortho-amino group from the phenyl ring. core.ac.uk The absence of this group prevents the enzyme from transaminating the molecule, effectively rendering it an inhibitor rather than a substrate. core.ac.uk
These structural elements work in concert to allow (S)-ESBA to bind effectively and selectively to the active site of KAT II, blocking the conversion of L-kynurenine to kynurenic acid (KYNA).
Impact of Stereochemistry on Inhibitory Potency and Selectivity
Stereochemistry plays a defining role in the biological activity of many pharmaceutical compounds, and this holds true for ESBA. patsnap.com The spatial arrangement of the atoms in (S)-ESBA is critical for its interaction with the chiral environment of the KAT II active site.
The natural substrate for KAT II is L-kynurenine, which has (S)-stereochemistry at its α-carbon. nih.gov Consequently, the enzyme's active site is stereospecific. Research has demonstrated that the inhibitory activity of ESBA resides almost exclusively in the (S)-enantiomer. core.ac.ukumaryland.edu The (R)-enantiomer is significantly less active or inactive.
This enantiopreference is a common feature among inhibitors targeting the substrate binding site of KAT II. For instance, in a different series of cyclic hydroxamic acid inhibitors, the (S)-enantiomer was found to be approximately 10-fold more potent than its (R)-enantiomer against both human and rat KAT II. nih.gov This highlights that the specific three-dimensional orientation of the amino acid moiety is a fundamental requirement for effective binding and inhibition, directly correlating with the stereochemistry of the enzyme's natural substrate. nih.gov The precise fit of the (S)-enantiomer allows for optimal interactions with key residues in the active site, whereas the (R)-enantiomer cannot achieve the same favorable binding conformation.
| Enantiomer | Relative Potency | Rationale |
| (S)-ESBA | Active Inhibitor | Correct stereochemistry mimics the natural substrate L-kynurenine, allowing for optimal binding to the KAT II active site. nih.govcore.ac.uk |
| (R)-ESBA | Inactive/Weakly Active | Incorrect stereochemistry prevents proper alignment and interaction within the chiral active site of the enzyme. |
Rational Design Principles for Novel Kynurenine Aminotransferase II Inhibitors Based on the (S)-ESBA Scaffold
The (S)-ESBA molecule serves as a foundational scaffold for the rational design of new KAT II inhibitors. mdpi.com Its known structure-activity relationships provide a blueprint for creating novel compounds with potentially improved properties. The core principles guiding this design process include:
Substrate Mimicry: The primary principle is to maintain the substrate-like features that allow for competitive binding to the KAT II active site. This involves retaining the α-amino acid core and an aromatic moiety that can occupy the same space as the benzoyl group of L-kynurenine. mdpi.comnih.gov
Exploiting Isoform Differences: A key goal is to design inhibitors with high selectivity for KAT II over other KAT isoforms to minimize off-target effects. The strategy used in (S)-ESBA—introducing sterically bulky substituents like the ethylsulfonyl group to clash with the more restrictive active site of KAT I—is a transferable principle. core.ac.uk Novel designs can explore different substituents that exploit the unique topology and flexibility of the KAT II active site. frontiersin.org
Structure-Based and Pharmacophore Modeling: Modern drug design efforts utilize the crystal structure of human KAT II, often in complex with inhibitors, to guide the design of new molecules. nih.govmdpi.comrcsb.org A 3D pharmacophore model derived from known inhibitors like (S)-ESBA can identify essential features: an amino group for PLP interaction, a hydrogen bond acceptor to interact with Asn202, another hydrogen bond acceptor for Arg399, and an aromatic feature for the hydrophobic pocket. mdpi.com This allows for the virtual screening and design of novel scaffolds that fit these criteria.
Modulating Physicochemical Properties: While (S)-ESBA is a potent tool, rational design aims to create inhibitors with improved pharmacokinetic profiles. Modifications to the (S)-ESBA scaffold can be made to enhance properties like blood-brain barrier permeability, a crucial factor for treating central nervous system disorders. nih.gov This involves a careful balance of adding or modifying functional groups to alter lipophilicity, polarity, and metabolic stability.
By applying these principles, the (S)-ESBA scaffold acts as a starting point for developing next-generation KAT II inhibitors with enhanced potency, selectivity, and drug-like characteristics.
Influence of Chemical Substituents on Inhibitory Profiles
The inhibitory profile of benzoylalanine-based compounds is highly sensitive to the nature and position of chemical substituents on the aromatic ring. The development of (S)-ESBA itself was the result of SAR analysis that identified the 4-(ethylsulfonyl)benzoylalanine structure as a potent and selective inhibitor. nih.govumaryland.edu
Systematic modifications of this scaffold have provided further insights:
Oxidation State of the Sulfur: A study exploring analogs where the sulfur atom in the 4-position substituent was in different oxidation states—(S)-4-(ethylsulfanyl)benzoylalanine and (S)-4-(ethylsulfinyl)benzoylalanine—was conducted alongside (S)-ESBA, which contains the sulfonyl group (SO2). sciforum.net This research helps to understand the electronic and steric importance of the fully oxidized sulfur in the ethylsulfonyl group for optimal inhibitory activity.
Substituents on other Scaffolds: While direct SAR data on a wide range of (S)-ESBA derivatives is limited in publicly available literature, studies on other KAT II inhibitor scaffolds provide valuable parallel insights. For example, in a series of irreversible hydroxamate inhibitors, preliminary SAR indicated that substituents were well-tolerated at the C6 and C7 positions of the quinolinone ring, while substitution at C5 and C8 led to a loss of potency. nih.gov Further exploration showed that only small substituents like fluorine were tolerated at other positions without a significant drop in potency. nih.gov
Halogenation: In the related benzoylalanine class of compounds, halogenation has been a common strategy. For example, 3,4-dichlorobenzoylalanine was identified as an inhibitor of kynurenine 3-monooxygenase, another enzyme in the pathway, demonstrating that substituents on the benzoyl ring direct the molecule's activity and selectivity. sciforum.net For heterocyclic cathinone-based KAT-II inhibitors, the introduction of a 4-fluoro substituent on the phenyl ring was found to be beneficial, while combining it with a 2-chloro substituent had varied effects depending on the core heterocyclic structure. nih.gov
These findings collectively underscore the critical role that chemical substituents play in modulating the potency and selectivity of inhibitors based on the (S)-ESBA and related scaffolds.
| Compound/Derivative Class | Substituent Modification | Impact on KAT II Inhibitory Profile | Reference |
| (S)-ESBA | 4-ethylsulfonyl | Confers high potency and selectivity for KAT II over KAT I. | core.ac.uk |
| (S)-ESBA Analogs | 4-ethylsulfanyl, 4-ethylsulfinyl | Synthesized to evaluate the effect of the sulfur oxidation state. | sciforum.net |
| Hydroxamate Inhibitors | Substituents at various ring positions | Potency is highly sensitive to substituent position; small groups are better tolerated at certain positions. | nih.govnih.gov |
| Heterocyclic Inhibitors | Halogenation of phenyl ring | A 4-fluoro substituent was generally favorable for activity. | nih.gov |
In Vitro Pharmacological and Biochemical Investigations
Enzyme Kinetic Studies of Kynurenine (B1673888) Aminotransferase II Inhibition
(S)-ESBA hydrochloride acts as a reversible and selective inhibitor of KAT II. mdpi.comsemanticscholar.org Kinetic studies have been crucial in defining its potency and mechanism of action, revealing significant species-dependent differences.
The inhibitory potency of this compound has been quantified using recombinant human and rat KAT II enzymes. A notable disparity in inhibitory concentration (IC50) values between the two species has been consistently reported. For recombinant human KAT II, the IC50 value is approximately 1000 µM. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net In contrast, the compound is significantly more potent against the rat ortholog.
Studies have shown that the inhibitory effect on recombinant human KAT II is 10 to 20 times weaker than that observed with rat KAT II. core.ac.uk This difference is attributed to subtle variations in the amino acid sequences of the catalytic sites between the species. core.ac.uknih.gov
Table 1: Inhibitory Potency (IC50) of this compound against Recombinant KAT II
| Enzyme Source | IC50 Value | References |
|---|---|---|
| Recombinant Human KAT II | ~1000 µM | mdpi.com, researchgate.net, semanticscholar.org, researchgate.net |
| Recombinant Rat KAT II | 6.1 µM | core.ac.uk |
This compound functions as a substrate-like competitive inhibitor of KAT II. researchgate.netnih.gov Its structural resemblance to L-kynurenine, the natural substrate of the enzyme, allows it to bind to the active site, thereby competing with and preventing the conversion of L-kynurenine to kynurenic acid. This competitive and reversible mechanism is a key feature of its pharmacological profile. nih.gov
Cellular Assays for Kynurenic Acid Production Modulation
The inhibitory action of this compound has been further validated in more complex biological systems, including enzyme preparations from tissues and brain homogenates, confirming its ability to modulate the production of kynurenic acid.
In assays using partially purified KAT II from rat liver homogenates, this compound demonstrated potent inhibition of the enzyme. An IC50 value of 6.1 µM was determined in these preparations, which is consistent with the findings from recombinant rat enzyme systems. unipr.it These studies confirm the compound's efficacy in a system containing the native enzyme.
The functional consequence of KAT II inhibition by this compound has been demonstrated in rodent brain tissue. Application of the inhibitor to rat brain homogenates and in vivo microdialysis studies in the rat striatum resulted in a measurable decrease in kynurenic acid levels. core.ac.ukresearchgate.net These findings underscore the compound's ability to effectively reduce the synthesis of kynurenic acid in a central nervous system environment. researchgate.netmdpi.com
Assessment of Selectivity in Diverse Enzyme Panels
A critical aspect of a pharmacological tool is its selectivity for the intended target. This compound has been shown to be highly selective for KAT II, particularly over other key enzymes within the kynurenine pathway of tryptophan metabolism.
In rat enzyme studies, this compound selectively inhibited KAT activity with no significant effect on the enzymes kynurenine 3-monooxygenase or kynureninase. core.ac.uk This selectivity is crucial as inhibition of these other enzymes could undesirably alter the metabolic flux of the kynurenine pathway. core.ac.uk The basis for its selectivity against the isozyme KAT I is structural; the bulkier sulfonyl group of this compound is accommodated by the wider active site of KAT II but is sterically hindered from fitting into the narrower active site of KAT I. unipr.it
Table 2: Selectivity Profile of this compound
| Enzyme Tested | Effect | Reference |
|---|---|---|
| Kynurenine Aminotransferase II (KAT II) | Inhibition | core.ac.uk |
| Kynurenine 3-Monooxygenase (KMO) | No significant effect | core.ac.uk |
| Kynureninase | No significant effect | core.ac.uk |
| Kynurenine Aminotransferase I (KAT I) | Poorly active/selective against | unipr.it |
Preclinical in Vivo Pharmacological Studies in Animal Models
Modulation of Brain Kynurenic Acid Levels
(S)-ESBA hydrochloride has been shown to effectively reduce the levels of kynurenic acid (KYNA), a neuroactive metabolite of the tryptophan kynurenine (B1673888) pathway, in the brains of animal models. unife.itmdpi.com Elevated levels of KYNA are associated with cognitive deficits, and its reduction is a therapeutic strategy for improving cognitive function. unife.it
In vivo microdialysis is a widely used technique that allows for the sampling and quantification of neurotransmitters and other molecules from the interstitial fluid of specific brain regions in freely moving animals. nih.govane.pl This method has been instrumental in studying the direct effects of (S)-ESBA on brain chemistry. Studies using direct intracortical perfusion of (S)-ESBA via reverse dialysis have confirmed its ability to inhibit the synthesis of KYNA in real-time. nih.gov This local administration transiently decreases the extracellular concentration of KYNA, demonstrating that astrocytes, which almost exclusively contain KAT-II, are continuously producing and releasing KYNA. nih.gov
The administration of (S)-ESBA has been demonstrated to lower extracellular KYNA levels in key brain regions implicated in cognitive processes. nih.govunife.it In vivo microdialysis experiments in rats have shown significant reductions in KYNA concentrations following (S)-ESBA administration. nih.gov
Specifically, local perfusion of (S)-ESBA into the prefrontal cortex of rats resulted in a 35% reduction in extracellular KYNA levels. nih.gov Similarly, studies focusing on the striatum found that (S)-ESBA produced a comparable 35% decrease in extracellular KYNA. unife.itresearchgate.net The effects of inhibiting KYNA synthesis are also observed in the hippocampus. nih.gov
| Brain Region | Percentage Reduction in KYNA | Reference |
|---|---|---|
| Prefrontal Cortex | 35% | nih.gov |
| Striatum | 35% | researchgate.net |
| Hippocampus | Effects observed, specific percentage not detailed in source | nih.gov |
Effects on Central Neurotransmitter Systems
The reduction of brain KYNA by (S)-ESBA leads to significant downstream effects on major neurotransmitter systems, primarily by removing the inhibitory influence of KYNA on key receptors. nih.govmdpi.com
KYNA is an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a critical component of the glutamatergic system. mdpi.com By reducing KYNA levels, (S)-ESBA effectively enhances glutamatergic tone. nih.gov In vivo microdialysis studies have demonstrated that the inhibition of KYNA synthesis directly impacts glutamate (B1630785) levels. nih.govunife.it For instance, a 35% reduction in KYNA in the rat prefrontal cortex, induced by (S)-ESBA, was accompanied by a significant 244% increase in extracellular glutamate concentrations. nih.gov
The effects of inhibiting KYNA synthesis extend beyond the glutamatergic system. nih.gov KYNA is also a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). mdpi.comresearchgate.net Blocking this receptor with KYNA can inhibit the release of several neurotransmitters, including dopamine (B1211576) and acetylcholine. researchgate.netinserm.fr Consequently, reducing KYNA levels with (S)-ESBA leads to an increase in the extracellular concentrations of these neurotransmitters. nih.govmdpi.com Intracortical perfusion of S-ESBA has been shown to cause significant increases in both extracellular dopamine and acetylcholine. nih.gov In the rat striatum, the inhibition of KAT-II by S-ESBA resulted in a 270% increase in extracellular dopamine. researchgate.net
| Neurotransmitter | Brain Region | Percentage Change in Concentration | Reference |
|---|---|---|---|
| Glutamate | Prefrontal Cortex | +244% | nih.gov |
| Dopamine | Striatum | +270% | researchgate.net |
| Dopamine | Prefrontal Cortex | Significant Increase | nih.gov |
| Acetylcholine | Prefrontal Cortex | Significant Increase | nih.gov |
Investigation of Cognitive and Behavioral Phenotypes in Rodent Models
Given its ability to modulate key neurotransmitter systems involved in learning and memory, the effect of (S)-ESBA on cognition has been explored in rodent models. mdpi.com The reduction of endogenous KYNA levels through pharmacological inhibition is linked to improved cognitive function. mdpi.com
Studies involving the genetic deletion of KAT-II in mice, which mimics the pharmacological effect of (S)-ESBA, revealed significantly enhanced performance in several cognitive tasks. mdpi.com These tasks, which rely on the integrity of hippocampal function, include object exploration and recognition, passive avoidance, and spatial discrimination. mdpi.com More directly, the intracerebroventricular administration of the selective KAT-II inhibitor (S)-ESBA was shown to ameliorate kynurenine-induced cognitive deficits in rats performing the Morris water maze task, a test of spatial learning and memory. mdpi.comdergipark.org.tr These findings support the hypothesis that inhibiting KYNA synthesis is a promising strategy for cognitive enhancement. unife.it
Studies in Models of Cognitive Impairment
The potential of this compound to ameliorate cognitive deficits has been investigated in several preclinical animal models. These studies primarily focus on its ability to inhibit kynurenine aminotransferase II (KAT II), thereby reducing brain levels of kynurenic acid (KYNA). Elevated KYNA is associated with impaired cognitive function, and its reduction is hypothesized to have pro-cognitive effects.
Research in rat models has demonstrated that the administration of (S)-ESBA can lead to improvements in memory and spatial learning. researchgate.net In one key study, rats treated with (S)-ESBA showed enhanced performance in the Morris water maze, a test of hippocampus-dependent spatial learning. core.ac.ukresearchgate.net This improvement in cognitive function correlated with a decrease in KYNA synthesis in the hippocampus. The mechanism underlying these pro-cognitive effects is linked to the modulation of neurotransmitter systems. By inhibiting KAT II, (S)-ESBA acutely reduces KYNA levels, which in turn leads to an increase in extracellular glutamate in the hippocampus. core.ac.ukresearchgate.net To confirm that the observed effects were directly due to the reduction of KYNA, co-application of KYNA with (S)-ESBA was shown to counteract the pro-cognitive effects of the inhibitor. core.ac.ukresearchgate.net
Beyond glutamate, the inhibition of KAT II by compounds like (S)-ESBA has been shown to increase levels of other key neurotransmitters involved in cognitive processes, such as acetylcholine and dopamine. researchgate.netcore.ac.uk The use of (S)-ESBA in rats has demonstrated that reducing brain KYNA concentrations can significantly improve cognitive functions, supporting the selective inhibition of KAT II as a therapeutic strategy. researchgate.net These findings collectively suggest that (S)-ESBA acts as an effective modulator of hippocampal function and hippocampus-related cognitive processes. researchgate.net
Table 1: Effect of (S)-ESBA on Cognitive Performance in Animal Models
| Animal Model | Cognitive Test | Observed Effect of (S)-ESBA | Associated Neurochemical Change |
|---|---|---|---|
| Rat | Morris Water Maze | Improved performance (enhanced spatial learning) | Increased extracellular glutamate in the hippocampus |
| Rat | General Cognitive Tasks | Improved memory functions | Increased brain levels of acetylcholine and dopamine |
Exploration in Models Related to Schizophrenia-like Symptoms
This compound has been utilized as a chemical tool to explore the therapeutic potential of KAT II inhibition in animal models relevant to schizophrenia. nih.gov The cognitive impairments associated with schizophrenia are a primary target for novel therapies, and the kynurenine pathway's role in the pathophysiology of the disorder makes KAT II an attractive target. core.ac.uk
Studies in rodent models have shown that by inhibiting KAT II, (S)-ESBA can increase the extracellular levels of crucial neurotransmitters like dopamine, glutamate, and acetylcholine, which are known to be dysregulated in schizophrenia and play a significant role in cognition. researchgate.netcore.ac.uk The reduction of brain KYNA levels through KAT II inhibition is linked to the reversal of cognitive deficits observed in animal models with schizophrenia-like symptoms. researchgate.net
One of the widely used pharmacological models to study schizophrenia-related cognitive deficits involves the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine. Research has shown that clozapine, an atypical antipsychotic, can reverse ketamine-induced cognitive deficits in tasks like the attentional set-shifting task (ASST) in mice, demonstrating the utility of this model for screening potential treatments. d-nb.info While direct studies detailing (S)-ESBA's effects in the ASST are limited in the provided context, its established ability to modulate neurotransmitter systems affected in these models supports its exploration for schizophrenia-related cognitive impairment. researchgate.netcore.ac.uk Another relevant measure is prepulse inhibition (PPI) of the startle response, a test of sensorimotor gating that is often deficient in individuals with schizophrenia and in corresponding animal models. cpn.or.kr The ability of a compound to restore PPI deficits is considered an indicator of potential antipsychotic activity. acnp.org The exploration of KAT II inhibitors like (S)-ESBA in such models is a key area of research for developing novel treatments for the cognitive symptoms of schizophrenia. nih.gov
Table 2: Neurotransmitter Modulation by (S)-ESBA in Rodent Brain
| Neurotransmitter | Effect of (S)-ESBA Administration | Relevance to Schizophrenia |
|---|---|---|
| Glutamate | Increase | Addresses hypofunction of NMDA receptors |
| Dopamine | Increase | Modulates dopamine pathways implicated in psychosis and cognition |
| Acetylcholine | Increase | Improves cognitive functions often impaired in schizophrenia |
Comparative Efficacy and Specificity in Different Animal Species (e.g., Rat vs. Mouse vs. Human Kynurenine Aminotransferase II Activity)
The inhibitory potency and selectivity of (S)-ESBA on kynurenine aminotransferase II (KAT II) exhibit significant variations across different species, particularly between rodents and humans. nih.gov These differences are attributed to variations in the amino acid sequence of the enzyme's catalytic domain among orthologs. nih.gov
In rats, (S)-ESBA demonstrates high potency and remarkable specificity as a KAT II inhibitor. Studies using partially purified rat enzymes have shown that (S)-ESBA is a highly specific inhibitor of KAT II, with an IC₅₀ value of approximately 6 µM. nih.gov It shows pronounced selectivity for KAT II over the other two kynurenine aminotransferase isoforms, KAT I and mitochondrial aspartate aminotransferase (m-AspAT, also known as KAT IV). Specifically, at a concentration of 1 mM, (S)-ESBA achieves 97% inhibition of rat KAT II, while having minimal effect on rat KAT I (<5% inhibition). researchgate.net
In contrast, the compound's efficacy is substantially lower for human KAT II. The reported IC₅₀ value for human KAT II is in the range of 1 to 2 mM, indicating a potency that is approximately 20-fold less than that observed for the rat enzyme. mdpi.comunipr.it This significant species-dependent shift in potency has been a critical factor in the development of subsequent KAT II inhibitors intended for clinical use. nih.gov
The inhibitory profile of (S)-ESBA in mice also differs from that in rats. While the compound does show a preference for mouse KAT II over KAT I, both its potency and selectivity are more pronounced in the rat. nih.gov This highlights that even between two rodent species, there are notable differences in how (S)-ESBA interacts with the target enzyme.
Table 3: Comparative Inhibitory Activity of (S)-ESBA on KAT II Across Species
| Species | Enzyme | Inhibitory Potency (IC₅₀) | Selectivity Notes |
|---|---|---|---|
| Rat | KAT II | ~6 µM | Highly specific; 97% inhibition at 1 mM vs. <5% for KAT I. researchgate.netnih.gov |
| Human | KAT II | ~1000-2000 µM (1-2 mM) | Significantly lower potency compared to rat KAT II. mdpi.comunipr.it |
| Mouse | KAT II | Less potent and selective than in rat | Shows preference for KAT II over KAT I, but less pronounced than in rat. nih.gov |
Preclinical Pharmacokinetic Research in Animal Models
Absorption and Distribution Patterns in Rodent Brain
Following oral administration of its prodrug, eslicarbazepine (B1671253) acetate, eslicarbazepine is the primary active metabolite found in systemic circulation and the brain. nih.govdovepress.com Studies in rodents, particularly mice, have been essential in understanding its distribution into the central nervous system (CNS).
After a single oral dose of the prodrug in mice, eslicarbazepine reaches maximum concentrations (Cmax) in the brain within 0.5 to 4 hours. researchgate.netuc.pt The distribution into the brain is quantifiable, with studies reporting specific brain-to-plasma concentration ratios. These ratios indicate that the exposure of the brain to eslicarbazepine is approximately 30% of the total systemic exposure. nih.gov While the compound does penetrate the brain, its distribution is not uniform and is subject to restrictive mechanisms. uc.ptnih.gov The half-life of eslicarbazepine in the brain has been observed to be similar to that in plasma, suggesting a relatively rapid equilibrium between the two compartments. uc.pt
The blood-brain barrier (BBB) plays a critical role in modulating the entry of substances into the brain. For eslicarbazepine, research indicates that its ability to cross the BBB is limited. nih.govresearchgate.net Studies comparing it with structurally related compounds show that eslicarbazepine crosses the BBB less efficiently than oxcarbazepine (B1677851). nih.gov
Interestingly, there is a marked stereoselectivity in the transport of dibenzazepine (B1670418) carboxamide derivatives across the BBB. Eslicarbazepine ((S)-licarbazepine) demonstrates more favorable brain penetration compared to its enantiomer, (R)-licarbazepine. google.comnih.gov The brain-to-plasma ratio for eslicarbazepine is significantly greater than that for the R-enantiomer, indicating that its entry into the brain is more efficient. google.com Further investigation into the mechanism of this transport has revealed that eslicarbazepine is not a substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). google.com This is a notable characteristic, as the R-enantiomer has been identified as a P-gp substrate, which actively removes it from the brain, thus limiting its concentration at the target site. google.com The lack of interaction with these transporters contributes to the more favorable, though still restricted, brain penetration of eslicarbazepine.
Metabolic Pathways and Metabolite Identification in Preclinical Species
The biotransformation of (S)-ESBA hydrochloride is primarily characterized by the metabolism of its parent compound. Following administration of the prodrug eslicarbazepine acetate, it undergoes rapid and extensive first-pass hydrolysis mediated by esterases to form eslicarbazepine ((S)-licarbazepine), which accounts for approximately 95% of the circulating active metabolites. nih.govnih.gov
The primary metabolic pathway for eslicarbazepine itself is direct glucuronidation. researchgate.neteuropa.eu In vitro studies using human liver microsomes have identified the formation of a single, prominent eslicarbazepine glucuronide, which is sensitive to β-glucuronidase, suggesting it is an O-glucuronide. researchgate.net The specific UDP-glucuronosyltransferase (UGT) enzymes involved in this conjugation have been identified as UGT1A4, UGT1A9, UGT2B4, and UGT2B7. researchgate.net Among these, UGT2B4 shows the highest affinity for the conjugation of eslicarbazepine. researchgate.net
In addition to glucuronidation, minor metabolic pathways have been observed in preclinical species. A small fraction of eslicarbazepine can be oxidized to form oxcarbazepine. nih.gov The prodrug itself and the (R)-licarbazepine enantiomer are typically found in concentrations below the limit of quantification in most matrices after administration of eslicarbazepine acetate. nih.gov The metabolites are primarily eliminated via renal excretion. dovepress.comnih.gov
Table 1: Major Metabolic Pathways and Metabolites of Eslicarbazepine in Preclinical Species| Primary Pathway | Enzymes Involved | Resulting Metabolite(s) | Significance |
|---|---|---|---|
| Hydrolysis (of Prodrug) | Esterases | Eslicarbazepine ((S)-licarbazepine) | Major active metabolite (>95%) nih.govnih.gov |
| Glucuronidation | UGT1A4, UGT1A9, UGT2B4, UGT2B7 | Eslicarbazepine-O-glucuronide | Major clearance pathway researchgate.neteuropa.eu |
| Oxidation | CYP Enzymes | Oxcarbazepine | Minor pathway nih.gov |
Species Differences in Preclinical Pharmacokinetics
The most significant species difference is observed in the metabolic profile, particularly in rats compared to other species. In mice, dogs, monkeys, and humans, eslicarbazepine is the major circulating metabolite following administration of the prodrug. hres.ca However, in rats, the metabolic pathway favors the formation of oxcarbazepine as the primary metabolite, with concentrations of eslicarbazepine being much lower. hres.ca This makes the rat a less suitable model for predicting human pharmacokinetics. In contrast, the metabolic profiles in mice and monkeys are considered more relevant to humans. nih.gov
These metabolic differences can also lead to species-specific toxicological findings. For instance, evidence of nephrotoxicity was noted in repeated-dose toxicity studies in rats, a finding that was not observed in mice or dogs. europa.eu This toxicity is thought to be related to an exacerbation of spontaneous chronic nephropathy specific to the rat species and may be linked to its unique metabolic handling of the compound. europa.eu
Table 2: Species Differences in the Primary Metabolite of Eslicarbazepine Acetate| Species | Major Metabolite | Relevance to Human Pharmacokinetics |
|---|---|---|
| Mouse | Eslicarbazepine | High nih.govhres.ca |
| Rat | Oxcarbazepine | Low hres.ca |
| Dog | Eslicarbazepine | Moderate hres.ca |
| Monkey | Eslicarbazepine | High nih.govhres.ca |
| Human | Eslicarbazepine | Reference hres.ca |
Methodologies for In Vitro to In Vivo Pharmacokinetic Translation (General Principles Applied)
In vitro to in vivo extrapolation (IVIVE) is a critical component of modern drug development, aiming to predict human pharmacokinetics from preclinical and in vitro data. While specific IVIVE modeling studies for eslicarbazepine are not detailed in the available literature, the general principles are widely applied to compounds of its class.
The process typically begins with in vitro experiments to determine key parameters. For metabolism, human liver microsomes and recombinant enzymes (such as UGTs) are used to identify metabolic pathways and calculate the intrinsic clearance (CLint) of a compound. researchgate.netdrugbank.com For eslicarbazepine, such studies were crucial in identifying the specific UGT enzymes responsible for its glucuronidation. researchgate.net
These in vitro data are then integrated into mathematical models, most commonly physiologically based pharmacokinetic (PBPK) models. simulations-plus.com PBPK models are complex systems of equations that simulate the ADME processes within the body by incorporating physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific parameters (e.g., CLint, plasma protein binding). By scaling the in vitro data using these models, researchers can predict in vivo pharmacokinetic profiles, such as plasma concentration-time curves, in different species, including humans. nih.gov This approach helps in anticipating potential drug-drug interactions and in selecting appropriate first-in-human doses. simulations-plus.comnih.gov
Advanced Research Methodologies and Computational Approaches
Application of Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their molecular features. spu.edu.sy These models are invaluable in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and minimizing the number of molecules that need to be synthesized and tested. nih.gov
The QSAR process involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition constants) is compiled. For (S)-ESBA hydrochloride, this would involve synthesizing a library of its analogs.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as electronic (e.g., Hammett constant), hydrophobic (e.g., logP), or steric (e.g., molar refractivity). nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and external sets of compounds not used in the model's creation. nih.gov
While specific QSAR studies focused exclusively on this compound are not detailed in the available literature, this methodology is a standard approach for optimizing inhibitors of this class. windows.net A hypothetical QSAR study on (S)-ESBA analogs would aim to identify the key structural features that govern its inhibitory potency, guiding the design of more effective derivatives.
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Example Descriptors | Information Provided |
| Electronic | Hammett Substituent Constant (σ), Dipole Moment | Describes the electron-donating or electron-withdrawing nature of substituents, influencing electrostatic interactions. spu.edu.synih.gov |
| Hydrophobic | Partition Coefficient (logP), Molar Refractivity (MR) | Quantifies the lipophilicity of the molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in a receptor. spu.edu.sy |
| Steric/Topological | Surface Area Grid (SAG), Molecular Weight, Connectivity Indices | Relates to the size, shape, and branching of the molecule, which determines its fit within a binding site. nih.gov |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Describes the energetic properties of the molecule. |
Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions
To understand how this compound interacts with its biological target at an atomic level, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. nih.gov These methods have been applied to study inhibitors of the same class as this compound. windows.net
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net The process involves:
Preparing the 3D structures of the ligand ((S)-ESBA) and the target enzyme.
Using a scoring function to evaluate numerous possible binding poses of the ligand within the active site.
Ranking the poses to identify the most energetically favorable binding mode, which provides hypotheses about key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-enzyme complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's laws of motion. weber.edu This technique can:
Assess the stability of the predicted binding pose.
Reveal conformational changes in the protein or ligand upon binding.
Provide a more detailed energetic analysis of the interaction, including the role of solvent molecules. nih.govnih.gov
For this compound, these simulations can elucidate the specific amino acid residues it interacts with, explain the basis of its inhibitory activity, and guide the rational design of new analogs with improved binding affinity. rsc.orgresearchgate.net
Table 2: Overview of Molecular Modeling Techniques for Ligand-Enzyme Interaction Analysis
| Technique | Purpose | Key Output |
| Molecular Docking | Predicts the static binding pose of a ligand in a receptor's active site. | Preferred binding orientation, binding score/affinity, key intermolecular interactions (e.g., hydrogen bonds). researchgate.net |
| Molecular Dynamics (MD) | Simulates the movement and conformational flexibility of the ligand-receptor complex over time. | Stability of the binding pose, dynamic interaction patterns, binding free energy calculations, conformational changes. nih.gov |
In Silico Prediction of Preclinical Pharmacokinetic Parameters
Before a compound advances to clinical trials, its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the substance—must be understood. researchgate.net In silico ADME prediction tools use computational models to estimate these properties early in the drug discovery process, saving time and resources by identifying candidates with poor pharmacokinetic profiles. nih.gov
For this compound, various ADME parameters can be predicted based on its chemical structure using specialized software platforms. nih.govphytojournal.com These predictions provide a preliminary assessment of the compound's drug-like properties.
Key predicted parameters include:
Absorption: Parameters like aqueous solubility and gastrointestinal (GI) absorption are predicted. The "BOILED-Egg" model, for instance, predicts passive GI absorption and blood-brain barrier (BBB) penetration based on lipophilicity and polarity. phytojournal.com
Distribution: Predictions include plasma protein binding (PPB) and the volume of distribution (Vd). High PPB can limit the amount of free drug available to exert its effect.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes (e.g., CYP2D6, CYP3A4). CYP inhibition can lead to drug-drug interactions. phytojournal.com
Excretion: While less commonly predicted with high accuracy, some models estimate parameters related to renal clearance. researchgate.net
Table 3: Key In Silico Preclinical Pharmacokinetic and ADME Predictions
| Parameter | Description | Importance in Drug Development |
| Aqueous Solubility (logS) | The logarithm of the molar solubility of the compound in water. | Poor solubility can limit absorption and bioavailability. phytojournal.com |
| Gastrointestinal (GI) Absorption | The predicted extent of absorption from the gut into the bloodstream. | Essential for orally administered drugs to reach systemic circulation. nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross the BBB to enter the central nervous system. | Crucial for drugs targeting the brain; undesirable for peripherally acting drugs. |
| Cytochrome P450 (CYP) Inhibition | Predicts the potential of the compound to inhibit major drug-metabolizing enzymes. | High potential for inhibition can cause adverse drug-drug interactions. phytojournal.com |
| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate of the P-gp efflux pump. | P-gp can pump drugs out of cells, reducing absorption and tissue penetration (including the brain). nih.gov |
| Lipinski's Rule of Five | A set of rules based on molecular weight, logP, H-bond donors, and H-bond acceptors to evaluate drug-likeness. | Violations may indicate potential problems with oral bioavailability. nih.gov |
Development of Analytical Methods for this compound Quantification in Biological Samples
To perform pharmacokinetic studies, a reliable and validated analytical method is required to accurately measure the concentration of this compound and its potential metabolites in biological matrices like blood, plasma, or urine. nih.gov The development and validation of such methods are governed by international guidelines, such as those from the International Council for Harmonisation (ICH). omicsonline.orgeuropa.eu
A common and robust technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) or ultraviolet (UV) detector. researchgate.netwjbphs.com A Reverse-Phase HPLC (RP-HPLC) method would likely be suitable for a compound like this compound. ijcrt.org
The development and validation process includes the following critical steps:
Method Development: This involves optimizing chromatographic conditions, including the choice of column, mobile phase composition (solvents and buffers), flow rate, and detector settings to achieve a sharp, well-resolved peak for the analyte, free from interference from matrix components. ijcrt.org
Sample Preparation: An extraction technique, such as protein precipitation or liquid-liquid extraction, is developed to isolate the analyte from the complex biological sample, ensuring a clean extract and good recovery. wjbphs.com
Method Validation: The performance of the developed method is rigorously assessed to ensure it is suitable for its intended purpose. omicsonline.org Key validation parameters are outlined in the table below.
Table 4: Key Validation Parameters for an Analytical Method for Quantifying this compound
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., metabolites, matrix components). | No significant interfering peaks at the retention time of the analyte. ijcrt.org |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. wu.ac.th |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples typically within 85-115% of the nominal value. researchgate.netijcrt.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) should typically be ≤15%. wjbphs.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. ijcrt.org |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). | No significant change in results, demonstrating reliability for routine use. wu.ac.th |
Future Research Directions and Potential Applications As a Research Tool
Elucidation of Further Specificity and Potential Off-Target Mechanisms
(S)-ESBA hydrochloride was identified as a highly selective inhibitor of kynurenine (B1673888) aminotransferase II (KAT-II) with minimal effects on other enzymes within the kynurenine pathway. core.ac.uk However, a comprehensive understanding of its broader enzymatic specificity and potential for off-target interactions remains a critical area for future investigation. While early reports highlighted its selectivity against rat KAT, further studies are necessary to fully characterize its interaction profile across a wider range of enzymes and receptors, particularly in human systems. core.ac.uk
The concept of off-target effects, where a compound interacts with unintended molecular targets, is a significant concern in drug development as it can lead to unforeseen side effects. google.comnih.gov Future research should employ advanced screening techniques, such as substrate profiling and competitive binding assays, to create a detailed specificity profile for (S)-ESBA. creative-enzymes.comnih.gov This involves testing the compound against a broad panel of related enzymes, such as other aminotransferases, and a diverse set of unrelated proteins to identify any potential off-target binding. creative-enzymes.com Understanding the full spectrum of its molecular interactions is essential for accurately interpreting experimental results and for the potential development of even more specific therapeutic agents. nih.gov
Development of Advanced Analogues with Enhanced Preclinical Pharmacological Profiles
(S)-ESBA serves as a foundational scaffold for the development of next-generation KAT-II inhibitors. mdpi.commdpi.com Although it was a pioneering selective inhibitor, its potency and pharmacokinetic properties, such as blood-brain barrier permeability, present opportunities for improvement. nih.gov Medicinal chemistry efforts are focused on synthesizing and evaluating novel analogues of (S)-ESBA to enhance its therapeutic potential. mdpi.comsciforum.net
Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the benzoylalanine core of (S)-ESBA to improve potency, selectivity, and drug-like properties. nih.govmdpi.comfrontiersin.org For example, research into 4-sulfonyl-substituted benzoylalanine derivatives has yielded compounds with promising IC₅₀ values in the low micromolar range in rat liver extractions. mdpi.com The goal is to develop analogues that not only have higher affinity for KAT-II but also possess improved metabolic stability and the ability to cross the blood-brain barrier, a significant hurdle for many potential neurotherapeutics. nih.govnih.gov The development of brain-penetrant KAT-II inhibitors like PF-04859989 demonstrates the feasibility and importance of this research direction. nih.govfrontiersin.org
| Compound | Reported Target | Key Feature/Finding |
| (S)-ESBA | KAT-II | First generation selective, reversible KAT-II inhibitor. mdpi.commdpi.comsciforum.net |
| PF-04859989 | KAT-II | A brain-penetrant KAT-II inhibitor that can lower kynurenic acid levels by 20-80%. nih.govfrontiersin.org |
| BFF-122 | KAT-I / KAT-II | An irreversible inhibitor reported to decrease de novo synthesis of kynurenic acid. mdpi.comnih.gov |
| NS-1502 | KAT-II | A reversible and competitive inhibitor reported to be approximately 10 times more potent than (S)-ESBA. mdpi.com |
Role as a Mechanistic Probe in Kynurenine Pathway Research
This compound is an invaluable tool for dissecting the complex roles of the kynurenine pathway (KP) in health and disease. core.ac.ukmdpi.com The KP is a critical metabolic route for tryptophan degradation, producing several neuroactive metabolites. scbt.comcore.ac.uk By selectively inhibiting KAT-II, (S)-ESBA allows researchers to manipulate the pathway in a controlled manner, specifically reducing the production of kynurenic acid (KYNA). sciforum.netnih.gov This enables detailed investigation into the specific consequences of decreased KYNA levels in various biological contexts. nih.gov
For instance, (S)-ESBA has been used in microdialysis studies in rats to confirm that increases in brain KYNA levels, induced by inhibiting the enzyme kynurenine-3-monooxygenase (KMO), are indeed generated by KAT-II. nih.gov This demonstrates its utility in clarifying the functional contributions of specific enzymes within the pathway. As a research probe, (S)-ESBA helps to unravel the intricate balance between the neuroprotective and neurotoxic branches of the KP and their regulation by inflammatory stimuli. frontiersin.orgbiorxiv.org Its use can help elucidate how different cell types and tissues contribute to KP metabolism under both normal and pathological conditions. frontiersin.org
Exploration of its Utility in Studying Neurotransmission Dysregulation and Associated Disorders
The ability of (S)-ESBA to modulate levels of KYNA, a known antagonist of ionotropic glutamate (B1630785) receptors and α7 nicotinic acetylcholine (B1216132) receptors, makes it a powerful tool for studying neurotransmission. core.ac.ukcore.ac.uk Dysregulation of the kynurenine pathway has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Alzheimer's disease. nih.govnih.govnih.gov By reducing KYNA levels, (S)-ESBA can be used to probe the role of this metabolite in the pathophysiology of these conditions. core.ac.ukfrontiersin.org
In animal models, administration of (S)-ESBA has been shown to reduce brain KYNA levels and, consequently, increase the extracellular concentrations of neurotransmitters like acetylcholine and dopamine (B1211576). core.ac.uk This provides a method to investigate the downstream effects of KYNA on various neurotransmitter systems and their contribution to cognitive and behavioral functions. frontiersin.orgfrontiersin.org Future studies using (S)-ESBA in preclinical models of neurological disorders can help to further clarify the link between KAT-II activity, KYNA production, and the synaptic and circuit-level dysfunctions that underlie these diseases. gempharmatech.comnycu.edu.tw
Q & A
Q. What are the key analytical techniques for characterizing the enantiomeric purity of (S)-ESBA hydrochloride?
Methodological Answer: Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®) and a mobile phase optimized for resolution . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, should corroborate structural identity, while polarimetry or circular dichroism (CD) provides optical activity data. Cross-validation using X-ray crystallography is recommended for absolute configuration confirmation .
Q. How should researchers optimize synthesis protocols for this compound to minimize racemization?
Methodological Answer: Racemization risks during synthesis can be mitigated by controlling reaction temperature (<40°C), using non-polar solvents (e.g., dichloromethane), and avoiding strong bases. Intermediate purification via recrystallization or flash chromatography under inert atmospheres (N) is critical. Monitor reaction progress with thin-layer chromatography (TLC) and confirm enantiomeric excess (ee) at each step using chiral HPLC .
Q. What are the best practices for validating the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to temperature (25–60°C), humidity (40–75% RH), and light (ICH Q1B guidelines). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) and compare against reference standards. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?
Methodological Answer: Discrepancies may arise from solvent purity, temperature control, or analytical methods. Standardize protocols using USP/Ph. Eur. solubility definitions and validate via nephelometry or UV-Vis spectroscopy. Cross-check with computational models (e.g., COSMO-RS) to predict solubility profiles and identify outliers .
Q. What strategies are effective for isolating trace impurities in this compound during process development?
Methodological Answer: Employ preparative HPLC with tandem mass spectrometry (LC-MS/MS) to isolate impurities. Structural elucidation via high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) is essential. Compare impurity profiles against synthetic byproducts or degradation pathways using in silico tools (e.g., Zeneth®) .
Q. How should researchers design experiments to assess the biological activity of this compound while controlling for enantiomer-specific effects?
Methodological Answer: Use enantiomerically pure (R)- and (S)-forms in parallel assays (e.g., enzyme inhibition, cell viability). Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Apply statistical models (e.g., ANOVA with post-hoc tests) to differentiate enantiomer activity and exclude batch variability .
Q. What methodologies address contradictions in pharmacokinetic (PK) data for this compound between in vitro and in vivo models?
Methodological Answer: Reconcile discrepancies by evaluating protein binding (e.g., equilibrium dialysis), metabolic stability (microsomal assays), and transporter effects (e.g., P-gp inhibition). Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data to in vivo outcomes. Validate with radiolabeled tracer studies .
Experimental Design & Data Analysis
Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?
Methodological Answer: Publish detailed protocols with critical parameters (e.g., stirring rate, drying time) in supplementary materials. Use orthogonal analytical methods (e.g., HPLC, NMR) for inter-lab validation. Share raw data via repositories (e.g., Zenodo) and adhere to FAIR principles .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Use Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .
Literature & Data Management
Q. How should researchers conduct systematic literature reviews on this compound while avoiding unreliable sources?
Methodological Answer: Use databases like PubMed, SciFinder, and Reaxys with filters for peer-reviewed studies. Exclude non-indexed journals and prioritize primary literature. Cross-verify data against regulatory documents (e.g., EMA, FDA submissions) and patent filings .
Q. What frameworks support meta-analysis of conflicting efficacy data for this compound in preclinical studies?
Methodological Answer: Perform a PRISMA-guided systematic review. Apply random-effects models to aggregate data, assess heterogeneity via I² statistics, and conduct sensitivity analyses to identify bias sources (e.g., publication bias via funnel plots) .
Ethical & Reporting Standards
Q. How should researchers report negative or inconclusive results in studies involving this compound?
Methodological Answer: Disclose all data in supplementary materials, including failed experiments. Use the ARRIVE guidelines for preclinical studies and CONSORT for clinical trials. Submit to repositories like BioRxiv or Figshare to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
